molecular formula C15H15NO3 B3166878 4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid CAS No. 914620-49-8

4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid

Cat. No.: B3166878
CAS No.: 914620-49-8
M. Wt: 257.28 g/mol
InChI Key: UNFIZODTIUWKKQ-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol. This compound is characterized by the presence of a cyano group, a dimethylpropanoyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-formylbenzoic acid with 2,2-dimethylpropanoyl cyanide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents like amines or alcohols to form amides or esters.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid can be compared with similar compounds such as:

    4-cyano-2-(2,2-dimethylpropanoyl)benzoic acid: Lacks the eth-1-en-1-yl group, resulting in different reactivity and applications.

    2-cyano-4-(2,2-dimethylpropanoyl)benzoic acid: The position of the cyano and dimethylpropanoyl groups is different, affecting its chemical properties and uses.

    4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenylacetic acid: Contains a phenylacetic acid moiety instead of a benzoic acid moiety, leading to variations in biological activity and industrial applications.

Properties

IUPAC Name

4-[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-15(2,3)13(17)12(9-16)8-10-4-6-11(7-5-10)14(18)19/h4-8H,1-3H3,(H,18,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFIZODTIUWKKQ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\C1=CC=C(C=C1)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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